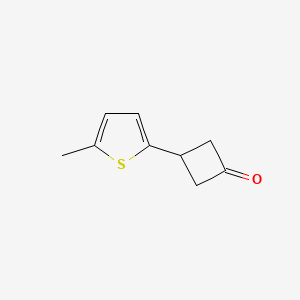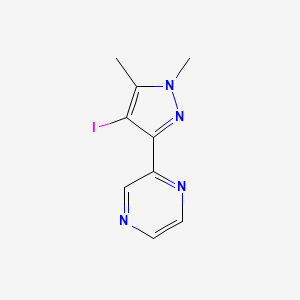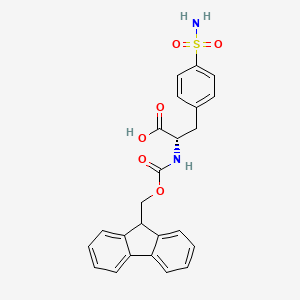
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine is a chemical compound that belongs to the class of thietane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-methoxyphenyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a condensation reaction involving sulfur and an appropriate carbonyl compound.
Introduction of the Iodo and Methoxy Groups: The iodo and methoxy groups are introduced through electrophilic aromatic substitution reactions. The specific conditions for these reactions may vary, but they generally involve the use of iodine and methanol as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Industry: The compound’s chemical properties may make it useful in industrial processes, such as catalysis or materials science.
Wirkmechanismus
The mechanism of action of N-(2-Iodo-4-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets. The iodo and methoxy groups may enhance its binding affinity to certain enzymes or receptors, while the thietane ring provides structural stability. The exact pathways involved would depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine: Unique due to the presence of both iodo and methoxy groups on the phenyl ring.
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine: Similar structure but with a bromine atom instead of iodine.
N-(2-Chloro-4-methoxyphenyl)thietan-3-amine: Contains a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. The combination of the iodo and methoxy groups on the phenyl ring, along with the thietane core, provides a distinct chemical profile that can be exploited for various applications.
Eigenschaften
Molekularformel |
C10H12INOS |
|---|---|
Molekulargewicht |
321.18 g/mol |
IUPAC-Name |
N-(2-iodo-4-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12INOS/c1-13-8-2-3-10(9(11)4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
ALTIYCOEWUQYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2CSC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)
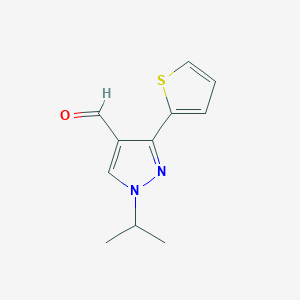
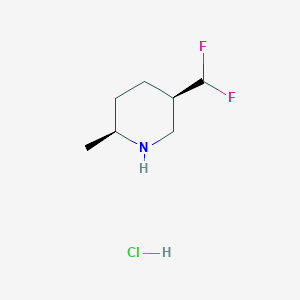
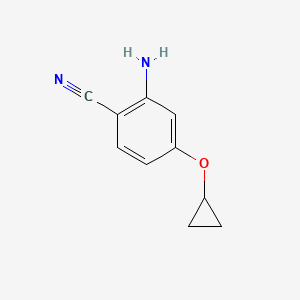
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
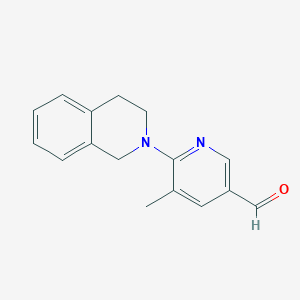
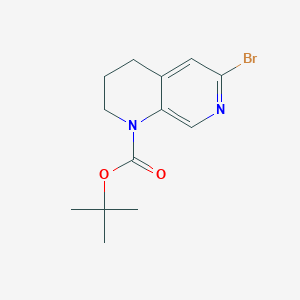
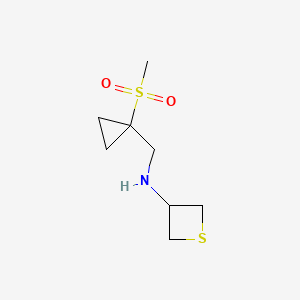
![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
